3-(2,6-Dichlorophenyl)-3-oxopropanal
Description
Properties
Molecular Formula |
C9H6Cl2O2 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2 |
InChI Key |
IIRXMAZUHAWQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CC=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2,6-dichlorobenzaldehyde is reacted with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
On an industrial scale, the production of 3-(2,6-Dichlorophenyl)-3-oxopropanal may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(2,6-Dichlorophenyl)propanoic acid.
Reduction: 3-(2,6-Dichlorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,6-Dichlorophenyl)-3-oxopropanal exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The dichlorophenyl moiety is a common feature among analogs, but substituents and functional groups significantly alter properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Reactivity: The aldehyde group in 3-(2,6-dichlorophenyl)-3-oxopropanal makes it more reactive toward nucleophiles compared to carboxylic acid (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) or oxime derivatives .
- Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility due to ionizable groups, whereas oxime and aldehyde analogs are more lipophilic .
- Stability: α,β-Unsaturated ketones (e.g., the propenone derivative) are prone to Michael addition reactions, while oximes offer stability via resonance .
Biological Activity
3-(2,6-Dichlorophenyl)-3-oxopropanal is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound 3-(2,6-Dichlorophenyl)-3-oxopropanal features a dichlorophenyl group attached to a propanal backbone with a ketone functional group. The presence of the dichlorophenyl moiety is significant as it can influence the compound’s reactivity and biological interactions.
Biological Activity Overview
Research indicates that 3-(2,6-Dichlorophenyl)-3-oxopropanal exhibits various biological activities, including antibacterial and anti-inflammatory properties. The following sections detail specific findings related to its biological effects.
Antibacterial Activity
Studies have demonstrated that 3-(2,6-Dichlorophenyl)-3-oxopropanal possesses notable antibacterial properties. For instance, it has been evaluated against several Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
The compound's efficacy against these strains suggests its potential as a lead compound for developing new antibacterial agents.
The antibacterial mechanism of 3-(2,6-Dichlorophenyl)-3-oxopropanal may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to key bacterial enzymes, inhibiting their activity and leading to bacterial cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of 3-(2,6-Dichlorophenyl)-3-oxopropanal:
- In Vitro Evaluation : A study conducted on S. pneumoniae showed that treatment with the compound resulted in significant inhibition of biofilm formation, indicating its potential utility in treating infections associated with biofilm-related resistance.
- Synergistic Effects : Research exploring the combination of 3-(2,6-Dichlorophenyl)-3-oxopropanal with existing antibiotics revealed synergistic effects that enhanced antibacterial activity against resistant strains.
Research Findings
Recent studies have focused on optimizing the structure of 3-(2,6-Dichlorophenyl)-3-oxopropanal to improve its biological activity:
- Structural Modifications : Variants of the compound have been synthesized with modifications to the dichlorophenyl group, leading to enhanced potency against specific bacterial strains.
- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound is effective against bacteria, it exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
